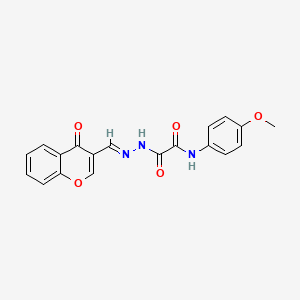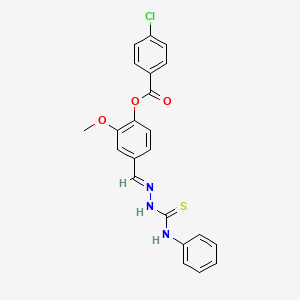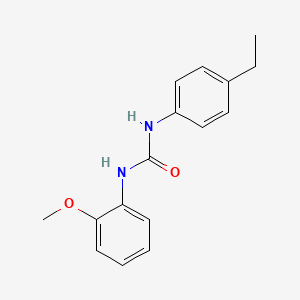
N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chromene ring, which is a bicyclic structure containing a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with N-(4-methoxyphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide involves its interaction with various molecular targets. The chromene moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions contribute to the compound’s biological activities, including its anticancer and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Phenylethyl)-4H-chromen-4-one: Known for its anti-inflammatory effects.
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide: Exhibits anticancer and anticonvulsant activities.
Uniqueness
N-(4-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is unique due to its specific combination of a chromene moiety and a hydrazone linkage. This structure imparts a diverse range of biological activities, making it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C19H15N3O5 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H15N3O5/c1-26-14-8-6-13(7-9-14)21-18(24)19(25)22-20-10-12-11-27-16-5-3-2-4-15(16)17(12)23/h2-11H,1H3,(H,21,24)(H,22,25)/b20-10+ |
InChI-Schlüssel |
WOOWMSOPBFRGTM-KEBDBYFISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)

methanone](/img/structure/B11941647.png)


![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)



![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)
